N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine
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Overview
Description
N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine is a complex organic compound that features a quinazoline core. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides under oxidative conditions. A common method employs I2/TBHP (tert-butyl hydroperoxide) as the oxidizing agent in methanol under reflux conditions . This domino reaction results in the formation of the quinazoline core with high yields and broad functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the quinazoline core or other functional groups.
Reduction: Reduction reactions can be used to modify the quinazoline core, potentially altering its biological activity.
Substitution: Various substitution reactions can be performed on the quinazoline core or the leucine moiety to introduce different functional groups.
Common Reagents and Conditions
Oxidation: I2/TBHP in methanol under reflux conditions.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction could yield dihydroquinazolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine involves its interaction with specific molecular targets. Quinazoline derivatives are known to act as inhibitors of various enzymes and receptors. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound may also act as a DNA intercalator, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S)-2-(2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-phenylpropanoyl]-L-valyl-D-leucine .
- (2S)-3-cyclohexyl-2-(6-fluoro-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide .
- N-[(2S)-2-(2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-(1H-indol-3-yl)propanoyl]-L-valyl-L-isoleucine .
Uniqueness
N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine is unique due to its specific structural features, including the presence of a leucine moiety and a quinazoline core. This combination may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C19H25N3O5 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H25N3O5/c1-10(2)9-14(18(25)26)20-16(23)15(11(3)4)22-17(24)12-7-5-6-8-13(12)21-19(22)27/h5-8,10-11,14-15H,9H2,1-4H3,(H,20,23)(H,21,27)(H,25,26)/t14-,15-/m0/s1 |
InChI Key |
OLTOZLDZIHCZAV-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N1C(=O)C2=CC=CC=C2NC1=O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N1C(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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